1-(3,5-Dichloro-phenyl)-piperazin-2-one
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Overview
Description
1-(3,5-Dichloro-phenyl)-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group attached to a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,5-dichloroaniline with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-phenyl)-piperazine: Similar structure but lacks the carbonyl group.
1-(3,5-Dichloro-phenyl)-piperidin-2-one: Similar structure but with a piperidine ring instead of piperazine.
1-(3,5-Dichloro-phenyl)-piperazin-2-thione: Similar structure but with a thione group instead of a carbonyl group
Uniqueness
1-(3,5-Dichloro-phenyl)-piperazin-2-one is unique due to its specific combination of the dichlorophenyl group and the piperazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10Cl2N2O |
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Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-3-8(12)5-9(4-7)14-2-1-13-6-10(14)15/h3-5,13H,1-2,6H2 |
InChI Key |
TUTSGRHJTZRXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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